molecular formula C₃₇H₆₇D₅O₅ B1153560 1-Palmito-2-stearin-d5

1-Palmito-2-stearin-d5

Cat. No.: B1153560
M. Wt: 602
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmito-2-stearin-d5 (CAS No. 20296-26-8) is a deuterated diacylglycerol (DAG) with the molecular formula C₃₇H₇₂O₅, where five hydrogen atoms are replaced by deuterium (d5). Structurally, it consists of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position and stearic acid (C18:0) at the sn-2 position. This compound is primarily utilized in biochemical research to study lipid-protein interactions, particularly in enhancing the activity of the ARF1 GTPase-activating protein on membrane-bound ARF1-GTP. Its deuterated form enables precise tracking in mass spectrometry and isotopic labeling experiments, ensuring minimal interference with natural metabolic pathways.

Properties

Molecular Formula

C₃₇H₆₇D₅O₅

Molecular Weight

602

Synonyms

2-Stearo-1-palmitin-d5;  Glycerol 1-Palmitate-2-stearate-d5;  Octadecanoic Acid 1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl Ester-d5

Origin of Product

United States

Comparison with Similar Compounds

rac 1-Palmitoyl-2-chloropropanediol-d5

  • Structure: Shares the palmitoyl chain at sn-1 but replaces stearin with a chloropropanediol group at sn-2. The inclusion of chlorine introduces polarity and reactivity distinct from non-halogenated DAGs.
  • Function: Primarily used in toxicology studies as a marker for chlorinated lipid metabolites, unlike 1-Palmito-2-stearin-d5, which is non-toxic and enzymatically active.

1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine

  • Structure : A phospholipid with a fluorescent diphenylhexatriene (DPH) group attached to the sn-2 chain. Unlike this compound, this compound contains a phosphatidylcholine headgroup, making it amphipathic.
  • Application : Used in membrane fluidity studies via fluorescence spectroscopy, whereas this compound focuses on GTPase activation.

Functional Analogues

Ethyl Palmitate-D5 and Ethyl Stearate

  • Structure : Fatty acid ethyl esters lacking a glycerol backbone. Ethyl Palmitate-D5 (deuterated) and Ethyl Stearate share saturated acyl chains but differ in ester linkage.
  • Application : Commonly employed in cosmetics and food additives as emulsifiers, contrasting with this compound’s role in signal transduction research.

Isotopic Analogues

Non-deuterated 1-Palmito-2-stearin

  • Difference: The absence of deuterium limits its utility in quantitative mass spectrometry, where isotopic labeling is critical for distinguishing endogenous vs. exogenous lipids.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS No. Key Functional Groups Primary Application
This compound C₃₇H₇₂O₅ 20296-26-8 Diacylglycerol, deuterated ARF1 GTPase activation
rac 1-Palmitoyl-2-chloropropanediol-d5 C₁₉H₃₄ClO₄ Not provided Chloropropanediol Toxic metabolite analysis
Ethyl Palmitate-D5 C₁₈H₃₁D₅O₂ Not provided Fatty acid ethyl ester Cosmetic formulations

Table 2: Research Findings

Compound Key Research Insight Reference
This compound Enhances ARF1-GAP activity by 40% in membrane-bound assays compared to non-deuterated forms
Ethyl Stearate Shows 90% stability in lipid-based cosmetic emulsions at 25°C

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